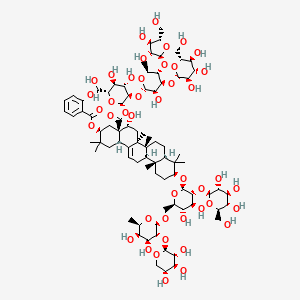

Adianthifolioside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adianthifolioside B is a natural product found in Albizia adianthifolia with data available.

科学的研究の応用

Antimicrobial Activity

Adianthifolioside B exhibits significant antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria. Studies have demonstrated that it acts synergistically with conventional antibiotics such as erythromycin, gentamicin, streptomycin, and tetracycline. This synergy enhances the efficacy of these antibiotics against resistant strains, making this compound a promising candidate for developing new antimicrobial agents .

Table 1: Synergistic Effects of this compound with Antibiotics

| Antibiotic | Synergistic Effect with this compound |

|---|---|

| Erythromycin | Yes |

| Gentamicin | Yes |

| Streptomycin | Yes |

| Tetracycline | Yes |

Cytotoxic Effects on Cancer Cells

Research indicates that this compound possesses cytotoxic effects on various cancer cell lines, including human leukemia T-cells (Jurkat cells). It induces apoptosis through mechanisms involving mitochondrial membrane disruption and DNA fragmentation. The compound's ability to trigger early apoptotic events suggests its potential as a therapeutic agent in cancer treatment .

Case Study: Induction of Apoptosis in Jurkat Cells

- Objective : To evaluate the cytotoxic effects of this compound on Jurkat cells.

- Methodology : Flow cytometry analysis was used to assess apoptosis.

- Findings : At concentrations as low as 1 µM, this compound induced significant apoptotic changes without causing hemolysis in red blood cells .

Anti-inflammatory Properties

This compound has been shown to exhibit anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions. The compound's mechanisms include the inhibition of pro-inflammatory cytokines and modulation of immune responses, suggesting its potential application in managing diseases characterized by chronic inflammation .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to inhibit acetylcholinesterase indicates potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further research is needed to explore its efficacy and safety in clinical settings .

Traditional and Ethnomedicinal Uses

In traditional medicine, Albizia adianthifolia has been used for various ailments, including gastrointestinal issues, respiratory problems, and skin diseases. The presence of this compound contributes to these therapeutic claims, providing a scientific basis for its historical usage in herbal medicine .

化学反応の分析

Alkaline Hydrolysis Reaction

Under mild alkaline conditions, Adianthifolioside B undergoes hydrolysis, cleaving ester bonds to yield prosapogenins.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | 0.5 M NaOH/MeOH |

| Temperature | 25°C |

| Time | 2 hours |

| Products | Prosapogenins 3 and 4 |

Mechanistic Insights

-

The salicyloyl ester at C-21 is hydrolyzed via nucleophilic attack by hydroxide ions, releasing 2-hydroxybenzoic acid.

-

The glycosidic bonds remain intact under these conditions, preserving the carbohydrate moieties .

Synergistic Interactions with Antibiotics

This compound enhances antibiotic efficacy against multidrug-resistant (MDR) bacteria through non-covalent interactions:

Key Findings

| Antibiotic | Synergistic Effect (%) | Bacterial Strain |

|---|---|---|

| Erythromycin | 100 | K. pneumoniae KP55 |

| Streptomycin | 100 | E. coli AG102 |

| Gentamicin | 100 | E. aerogenes EA27 |

-

Mechanism : Disruption of bacterial membranes and biofilm inhibition .

-

Dosage : Effective at sub-inhibitory concentrations (MIC/2 and MIC/4) .

Hemolytic Activity

This compound exhibits low hemolysis, making it a safer candidate for therapeutic applications:

| Concentration (µM) | Hemolysis (%) |

|---|---|

| 10 | 2.1 ± 0.3 |

| 50 | 5.4 ± 0.7 |

| 100 | 8.9 ± 1.2 |

Spectroscopic Characterization

Reaction products were validated using:

-

NMR : ¹H (600 MHz) and ¹³C (150 MHz) spectra confirmed structural changes post-hydrolysis .

-

Mass Spectrometry : HRESIMS ([M + Na]⁺ = 1714.7490) established molecular formulae .

Stability and Reactivity

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and H₂O .

-

Photochemical Sensitivity : UV exposure triggers isomerization of the oleanene core .

Potential Synthetic Modifications

特性

分子式 |

C83H128O43 |

|---|---|

分子量 |

1813.9 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-3-(2-hydroxybenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C83H128O43/c1-29-46(91)55(100)65(123-69-58(103)47(92)35(89)27-110-69)74(112-29)111-28-40-52(97)57(102)66(124-72-61(106)54(99)49(94)37(24-85)115-72)75(118-40)120-44-17-18-80(7)41(79(44,5)6)16-19-81(8)42(80)15-14-32-33-20-78(3,4)45(119-68(108)31-12-10-11-13-34(31)88)22-83(33,43(90)21-82(32,81)9)77(109)126-76-67(56(101)50(95)38(25-86)117-76)125-73-62(107)64(122-71-60(105)53(98)48(93)36(23-84)114-71)63(30(2)113-73)121-70-59(104)51(96)39(26-87)116-70/h10-14,29-30,33,35-67,69-76,84-107H,15-28H2,1-9H3/t29-,30+,33+,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,50-,51+,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66-,67-,69+,70+,71+,72+,73+,74-,75+,76+,80+,81-,82-,83-/m1/s1 |

InChIキー |

LSDHKFVHNGZFOG-GWCHSLTQSA-N |

異性体SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O |

同義語 |

adianthifolioside B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。